Fluorofenidone

Catalog No.
S528178
CAS No.
848353-85-5
M.F
C12H10FNO
M. Wt
203.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorofenidone

CAS Number

848353-85-5

Product Name

Fluorofenidone

IUPAC Name

1-(3-fluorophenyl)-5-methylpyridin-2-one

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3

InChI Key

JDZYVVUJIQYGRX-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

Solubility

Soluble in DMSO

Synonyms

5-M-FP-2-Py, 5-methyl-1-(3-fluorophenyl)-2-(1H)-pyridone, Fluorofenidone

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

Description

The exact mass of the compound Fluorofenidone is 203.0746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antifibrotic Effects

  • Fluorofenidone is being investigated for its antifibrotic properties. Fibrosis is a condition where excessive connective tissue builds up in organs, leading to scarring and impaired function.
  • Studies in animals suggest that fluorofenidone may help reduce fibrosis in various organs, including the lungs and kidneys [, ].
  • Researchers are exploring how it might work by inhibiting the actions of certain enzymes and proteins involved in fibrosis development [].

Other Areas of Research

Fluorofenidone is also being studied for its potential effects in other areas, including:

  • Renal protection: Investigating its ability to protect the kidneys from injury [].

Fluorofenidone, chemically known as 1-[3-fluorophenyl]-5-methyl-2-[1H]-pyridone, is a novel small-molecule compound recognized for its anti-fibrotic properties. It has emerged as a promising therapeutic agent in the treatment of various fibrotic diseases, particularly renal fibrosis. The compound is currently undergoing clinical trials in China, indicating its potential for broader medical applications. Its mechanism of action involves the inhibition of necroptosis and inflammation, which are critical processes in the development of fibrosis across multiple organs, including the kidneys, liver, and lungs .

Fluorofenidone's antifibrotic activity appears to be mediated through multiple pathways. It can suppress the activation of NF-κB and MAPK signaling pathways, which are key players in inflammation and fibrosis development. Additionally, it might inhibit NADPH oxidase activity and extracellular matrix (ECM) deposition, further hindering fibrosis progression [].

Fluorofenidone participates in several biochemical pathways that contribute to its therapeutic effects. Notably, it inhibits mitochondrial reactive oxygen species (mtROS) production and suppresses the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition is crucial for mitigating renal fibrosis induced by various stressors such as folic acid nephropathy and paraquat exposure . Additionally, fluorofenidone has been shown to reduce the phosphorylation of receptor-interacting protein kinase 3 and mixed lineage kinase domain-like protein, further indicating its role in modulating necroptosis and inflammation .

Fluorofenidone exhibits significant biological activity against fibrosis-related conditions. In preclinical studies, it has demonstrated efficacy in reducing renal fibrosis by protecting tubular epithelial cells from necrosis and inflammation. The compound has been shown to lower levels of inflammatory cytokines and chemokines, thereby alleviating tissue damage associated with fibrosis . Moreover, it has protective effects against hepatic and pulmonary fibrosis, highlighting its versatility as an anti-fibrotic agent across different organ systems .

The synthesis of fluorofenidone involves several chemical steps that typically include the formation of the pyridone ring and the introduction of the fluorophenyl group. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing pyridones involve cyclization reactions of appropriate precursors under controlled conditions. The detailed synthetic pathway may vary depending on the desired purity and yield .

Fluorofenidone's primary application lies in its potential as a therapeutic agent for treating fibrotic diseases. Clinical trials are exploring its efficacy in conditions such as:

  • Renal Fibrosis: Alleviating damage caused by chronic kidney disease.
  • Hepatic Fibrosis: Protecting liver tissue from scarring due to various insults.
  • Pulmonary Fibrosis: Reducing lung tissue damage associated with inflammatory processes .

The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in other fibrotic disorders.

Research on fluorofenidone has highlighted its interactions with various cellular pathways. Notably, studies have shown that it inhibits macrophage interleukin-1 beta production by suppressing inflammasome activity. This interaction is crucial for controlling inflammation associated with fibrotic processes . Furthermore, fluorofenidone's effects on mitochondrial function suggest potential interactions with oxidative stress pathways, making it a multifaceted agent against fibrotic diseases .

Several compounds exhibit similar anti-fibrotic properties to fluorofenidone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PirfenidonePyridine derivativeInhibits TGF-β signaling; reduces collagen synthesisApproved for idiopathic pulmonary fibrosis
NintedanibTyrosine kinase inhibitorBlocks multiple receptor tyrosine kinasesUsed for systemic sclerosis and lung fibrosis
TGF-beta inhibitorsVarious chemical structuresDirectly inhibit TGF-beta signalingTarget specific pathways involved in fibrosis

Fluorofenidone stands out due to its dual action of targeting both necroptosis and inflammation while showing efficacy across multiple organ systems, which may offer broader therapeutic benefits compared to other compounds focused on specific pathways or organs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

203.074642105 g/mol

Monoisotopic Mass

203.074642105 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TN3HK82GX7

Wikipedia

2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl-

Dates

Modify: 2023-08-15
1: Tang J, Li J, Li G, Zhang H, Wang L, Li D, Ding J. Spermidine-mediated poly(lactic-co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis. Int J Nanomedicine. 2017 Sep 8;12:6687-6704. doi: 10.2147/IJN.S140569. eCollection 2017. PubMed PMID: 28932114; PubMed Central PMCID: PMC5598552.
2: Deng ZH, Meng J, Tang J, Hu GY, Tao LJ. Fluorofenidone Inhibits the Proliferation of Lung Adenocarcinoma Cells. J Cancer. 2017 Jul 4;8(10):1917-1926. doi: 10.7150/jca.18040. eCollection 2017. PubMed PMID: 28819390; PubMed Central PMCID: PMC5556656.
3: Xiong SQ, Jiang HB, Xu HZ, Xia XB. Effect of pyridone agent on blood-retinal barrier in diabetic mice. Int J Ophthalmol. 2017 Jun 18;10(6):890-895. doi: 10.18240/ijo.2017.06.09. eCollection 2017. PubMed PMID: 28730078; PubMed Central PMCID: PMC5515162.
4: Zheng L, Zhang J, Yuan X, Tang J, Qiu S, Peng Z, Yuan Q, Xie Y, Mei W, Tang Y, Meng J, Hu G, Tao L. Fluorofenidone Attenuates IL-1β Production by Interacting with NLRP3 Inflammasome in Unilateral Ureteral Obstruction. Nephrology (Carlton). 2017 Apr 24. doi: 10.1111/nep.13062. [Epub ahead of print] PubMed PMID: 28437591.
5: Song C, He L, Zhang J, Ma H, Yuan X, Hu G, Tao L, Zhang J, Meng J. Fluorofenidone attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL-1β/IL-1R1/MyD88/NF-κB pathway. J Cell Mol Med. 2016 Nov;20(11):2064-2077. doi: 10.1111/jcmm.12898. Epub 2016 Jun 16. PubMed PMID: 27306439; PubMed Central PMCID: PMC5082399.
6: Wu YH, Li XW, Li WQ, Li XH, Li YJ, Hu GY, Liu ZQ, Li D. Fluorofenidone attenuates bleomycin-induced pulmonary fibrosis by inhibiting eukaryotic translation initiation factor 3a (eIF3a) in rats. Eur J Pharmacol. 2016 Feb 15;773:42-50. doi: 10.1016/j.ejphar.2016.01.006. Epub 2016 Jan 25. PubMed PMID: 26821114.
7: Tang Y, Zhang F, Huang L, Yuan Q, Qin J, Li B, Wang N, Xie Y, Wang L, Wang W, Kwan K, Peng Z, Hu G, Li J, Tao L. The Protective Mechanism of Fluorofenidone in Renal Interstitial Inflammation and Fibrosis. Am J Med Sci. 2015 Sep;350(3):195-203. doi: 10.1097/MAJ.0000000000000501. PubMed PMID: 26035627.
8: Tang J, Liu CY, Lu MM, Zhang J, Mei WJ, Yang WJ, Xie YY, Huang L, Peng ZZ, Yuan QJ, Liu JS, Hu GY, Tao LJ. Fluorofenidone protects against renal fibrosis by inhibiting STAT3 tyrosine phosphorylation. Mol Cell Biochem. 2015 Sep;407(1-2):77-87. doi: 10.1007/s11010-015-2456-5. Epub 2015 Jun 2. PubMed PMID: 26033204.
9: Qin J, Mei WJ, Xie YY, Huang L, Yuan QJ, Hu GY, Tao LJ, Peng ZZ. Fluorofenidone attenuates oxidative stress and renal fibrosis in obstructive nephropathy via blocking NOX2 (gp91phox) expression and inhibiting ERK/MAPK signaling pathway. Kidney Blood Press Res. 2015;40(1):89-99. PubMed PMID: 26029782.
10: Mei W, Peng Z, Lu M, Liu C, Deng Z, Xiao Y, Liu J, He Y, Yuan Q, Yuan X, Tang D, Yang H, Tao L. Peroxiredoxin 1 inhibits the oxidative stress induced apoptosis in renal tubulointerstitial fibrosis. Nephrology (Carlton). 2015 Nov;20(11):832-42. doi: 10.1111/nep.12515. PubMed PMID: 25989822.
11: Lu M, Yang W, Peng Z, Zhang J, Mei W, Liu C, Tang J, Ma H, Yuan X, Meng J, Lv B, Liu J, Hu G, Tao L. Fluorofenidone inhibits macrophage IL-1β production by suppressing inflammasome activity. Int Immunopharmacol. 2015 Jul;27(1):148-53. doi: 10.1016/j.intimp.2015.05.008. Epub 2015 May 14. PubMed PMID: 25983199.
12: Ma H, Peng Z, Hu G, Tao L. [Effect and mechanism of fluorofenidone on organ fibrosis]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2015 Feb;40(2):208-13. doi: 10.11817/j.issn.1672-7347.2015.02.016. Chinese. PubMed PMID: 25769329.
13: Liu J, Song C, Xiao Q, Hu G, Tao L, Meng J. Fluorofenidone attenuates TGF-β1-induced lung fibroblast activation via restoring the expression of caveolin-1. Shock. 2015 Feb;43(2):201-7. doi: 10.1097/SHK.0000000000000273. PubMed PMID: 25394239.
14: Xiong X, Mei W, Xie Y, Liu J, Lu M, Peng X, Yang C, Zhang X, Xie M, Luo R, Yuan X, Huang L, Wu L, Qin J, Peng Y, Jia X, Hu G, Tang D, Tao L. Fluorofenidone offers improved renoprotection at early interventions during the course of diabetic nephropathy in db/db mice via multiple pathways. PLoS One. 2014 Oct 27;9(10):e111242. doi: 10.1371/journal.pone.0111242. eCollection 2014. PubMed PMID: 25347392; PubMed Central PMCID: PMC4210223.
15: Huang L, Zhang F, Tang Y, Qin J, Peng Y, Wu L, Wang F, Yuan Q, Peng Z, Liu J, Meng J, Tao L. Fluorofenidone attenuates inflammation by inhibiting the NF-кB pathway. Am J Med Sci. 2014 Jul;348(1):75-80. doi: 10.1097/MAJ.0000000000000187. PubMed PMID: 24534785.
16: Li XW, Du J, Hu GY, Hu CP, Li D, Li YJ, Li XH. Fluorofenidone attenuates vascular remodeling in hypoxia-induced pulmonary hypertension of rats. Can J Physiol Pharmacol. 2014 Jan;92(1):58-69. doi: 10.1139/cjpp-2013-0056. Epub 2013 Oct 11. PubMed PMID: 24383874.
17: Peng Y, Yang H, Wang N, Ouyang Y, Yi Y, Liao L, Shen H, Hu G, Wang Z, Tao L. Fluorofenidone attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells. Am J Physiol Gastrointest Liver Physiol. 2014 Feb;306(3):G253-63. doi: 10.1152/ajpgi.00471.2012. Epub 2013 Dec 12. PubMed PMID: 24337009.
18: Qin J, Xie YY, Huang L, Yuan QJ, Mei WJ, Yuan XN, Hu GY, Cheng GJ, Tao LJ, Peng ZZ. Fluorofenidone inhibits nicotinamide adeninedinucleotide phosphate oxidase via PI3K/Akt pathway in the pathogenesis of renal interstitial fibrosis. Nephrology (Carlton). 2013 Oct;18(10):690-9. doi: 10.1111/nep.12128. PubMed PMID: 23841831.
19: Peng Y, Yang H, Zhu T, Zhao M, Deng Y, Liu B, Shen H, Hu G, Wang Z, Tao L. The antihepatic fibrotic effects of fluorofenidone via MAPK signalling pathways. Eur J Clin Invest. 2013 Apr;43(4):358-68. doi: 10.1111/eci.12053. Epub 2013 Feb 26. PubMed PMID: 23438945.
20: Meng J, Zou Y, Hu C, Zhu Y, Peng Z, Hu G, Wang Z, Tao L. Fluorofenidone attenuates bleomycin-induced pulmonary inflammation and fibrosis in mice via restoring caveolin 1 expression and inhibiting mitogen-activated protein kinase signaling pathway. Shock. 2012 Nov;38(5):567-73. doi: 10.1097/SHK.0b013e31826fe992. PubMed PMID: 23042199.

Explore Compound Types